Ethyl (3,4-difluoro-2-((trimethylsilyl)ethynyl)phenyl)carbamate
CAS No.: 1268052-96-5
Cat. No.: VC0088382
Molecular Formula: C14H17F2NO2Si
Molecular Weight: 297.377
* For research use only. Not for human or veterinary use.

CAS No. | 1268052-96-5 |
---|---|
Molecular Formula | C14H17F2NO2Si |
Molecular Weight | 297.377 |
IUPAC Name | ethyl N-[3,4-difluoro-2-(2-trimethylsilylethynyl)phenyl]carbamate |
Standard InChI | InChI=1S/C14H17F2NO2Si/c1-5-19-14(18)17-12-7-6-11(15)13(16)10(12)8-9-20(2,3)4/h6-7H,5H2,1-4H3,(H,17,18) |
Standard InChI Key | QFMVHMTUINDFGX-UHFFFAOYSA-N |
SMILES | CCOC(=O)NC1=C(C(=C(C=C1)F)F)C#C[Si](C)(C)C |
Chemical Structure and Properties
Structural Features
Ethyl (3,4-difluoro-2-((trimethylsilyl)ethynyl)phenyl)carbamate contains several key structural features that define its chemical behavior. The molecule consists of a difluorophenyl ring substituted at three positions. The 3,4-positions contain fluorine atoms, while the 2-position connects to a trimethylsilyl-protected ethynyl (acetylene) group. Additionally, a carbamate group (–NHCOOC2H5) is attached to the aromatic ring, forming the complete molecular structure.
The presence of the trimethylsilyl group on the alkyne is particularly significant, as this serves as a protecting group that can be selectively removed under specific conditions. TMS-protected alkynes are commonly employed in organic synthesis to mask the highly reactive terminal alkyne functionality, allowing for controlled reaction sequences and selective transformations.
Physical and Chemical Properties
The physical and chemical properties of Ethyl (3,4-difluoro-2-((trimethylsilyl)ethynyl)phenyl)carbamate are summarized in the following table:
Property | Value | Source |
---|---|---|
CAS Registry Number | 1268052-96-5 | |
Molecular Formula | C₁₄H₁₇F₂NO₂Si | |
Molecular Weight | 297.377 g/mol | |
IUPAC Name | ethyl N-[3,4-difluoro-2-(2-trimethylsilylethynyl)phenyl]carbamate | |
Standard InChI | InChI=1S/C14H17F2NO2Si/c1-5-19-14(18)17-12-7-6-11(15)13(16)10(12)8-9-20(2,3)4/h6-7H,5H2,1-4H3,(H,17,18) | |
Standard InChIKey | QFMVHMTUINDFGX-UHFFFAOYSA-N | |
SMILES | CCOC(=O)NC1=C(C(=C(C=C1)F)F)C#CSi(C)C | |
Physical State | Typically a colorless oil or solid | |
Class | Specialty Materials, Carbamate |
The compound belongs to the carbamate class of chemicals, which are derivatives of carbamic acid. The presence of the carbamate group (–NHCOOC2H5) confers specific reactivity patterns and can serve as a protective group for the amine functionality. This protection is often necessary in multi-step synthesis to prevent unwanted side reactions at the amine site.
Synthesis and Preparation
Synthetic Routes
The synthesis of Ethyl (3,4-difluoro-2-((trimethylsilyl)ethynyl)phenyl)carbamate typically involves a sequential approach to building the complex structure. The general synthetic pathway begins with a difluorophenyl amine derivative, which is converted to the carbamate through reaction with ethyl chloroformate. Subsequently, the alkyne functionality with TMS protection is introduced to complete the molecule.
The carbamate formation step involves the reaction of the amine group with ethyl chloroformate under basic conditions, typically using a tertiary amine such as triethylamine or pyridine as a base to neutralize the hydrogen chloride generated during the reaction. This creates the ethyl carbamate moiety that is characteristic of this compound.
Key Synthetic Considerations
Applications and Research Significance
Role in Organic Synthesis
Ethyl (3,4-difluoro-2-((trimethylsilyl)ethynyl)phenyl)carbamate serves as a valuable building block in organic synthesis, particularly for the formation of complex molecules with specific functional arrangements. The presence of the TMS-protected alkyne group makes this compound especially useful in cross-coupling reactions, allowing for the construction of more elaborate molecular frameworks.
The trimethylsilyl group on the alkyne can be selectively removed under mild conditions (typically using potassium carbonate in methanol or tetrabutylammonium fluoride), revealing a terminal alkyne that can participate in further transformations. These may include additional coupling reactions, cycloadditions, or metal-catalyzed transformations to create diverse structural motifs.
Pharmaceutical and Materials Science Applications
The structure of Ethyl (3,4-difluoro-2-((trimethylsilyl)ethynyl)phenyl)carbamate suggests potential applications in both pharmaceutical and materials science domains. In pharmaceutical development, compounds containing fluorinated aromatic rings often exhibit enhanced metabolic stability and bioavailability compared to their non-fluorinated counterparts. The strategic placement of fluorine atoms can also influence binding interactions with biological targets.
In materials science, acetylene-containing molecules can serve as precursors for the preparation of conjugated systems, potentially useful in electronic materials or polymer chemistry. The ability to selectively unveil and functionalize the alkyne group allows for precise control over the resulting material properties.
Research Value
As a specialty chemical, Ethyl (3,4-difluoro-2-((trimethylsilyl)ethynyl)phenyl)carbamate represents a valuable research tool for investigating novel synthetic methodologies and developing new chemical entities. Its complex structure provides a useful platform for studying selective transformations and developing new synthetic routes to structurally diverse compounds .
The presence of both the carbamate functionality and the protected alkyne creates opportunities for orthogonal chemistry, where different functional groups can be manipulated independently without affecting other reactive sites in the molecule. This selective reactivity is particularly valuable in the synthesis of complex target molecules requiring multiple chemical transformations.
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